

Technical Whitepaper: Spectroscopic Characterization of 2-Chloro-4-(4-methoxyphenyl)thiazole

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Chloro-4-(4-methoxyphenyl)thiazole
CAS No.:	2104-01-0
Cat. No.:	B1452138

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Executive Summary & Structural Logic

Compound Name: **2-Chloro-4-(4-methoxyphenyl)thiazole** Molecular Formula: C₁₀H₈ClNOS
Molecular Weight: 225.69 g/mol Core Scaffold: 1,3-Thiazole ring substituted at the C2 position with a chlorine atom and at the C4 position with a para-anisyl (4-methoxyphenyl) group.

Structural Validation Strategy: The structural integrity of this compound is validated through three orthogonal spectroscopic pillars:

- Mass Spectrometry (MS): Confirms the presence of the chlorine atom via the characteristic ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio).
- ¹H NMR: Confirms the regiochemistry of the thiazole ring (distinct C5-proton singlet) and the para-substitution pattern of the phenyl ring.

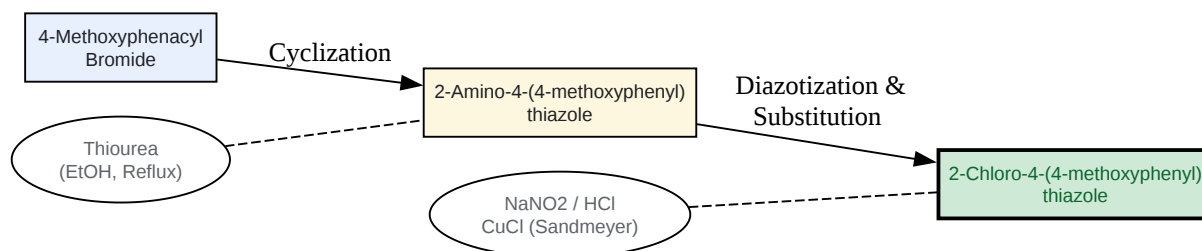
- IR Spectroscopy: Verifies the removal of the amino precursor (if synthesized via Sandmeyer) and the integrity of the ether linkage.

Synthesis & Reaction Pathway

To understand the impurity profile and spectral nuances, one must understand the genesis of the molecule. The standard industrial and laboratory route involves a two-step sequence:

- Hantzsch Condensation: Reaction of 4-methoxyphenacyl bromide with thiourea to form the 2-amino intermediate.
- Sandmeyer Reaction: Diazotization of the 2-amino group followed by chlorination using CuCl/HCl.

Workflow Diagram



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Figure 1: Synthetic pathway validating the origin of the sample.

Spectroscopic Atlas

A. Mass Spectrometry (MS)

Method: EI/ESI (+) Key Diagnostic Feature: Chlorine Isotope Pattern.

m/z Peak	Relative Intensity	Assignment	Interpretation
225.0	100% (Base)	$[M]^+$ (^{35}Cl)	Molecular Ion.
227.0	~32%	$[M+2]^+$ (^{37}Cl)	Confirms Monochlorination (3:1 ratio).
210.0	Variable	$[M - \text{CH}_3]^+$	Loss of methyl radical from methoxy group.
190.0	Variable	$[M - \text{Cl}]^+$	Homolytic cleavage of C-Cl bond.

Mechanistic Insight: The stability of the thiazole ring typically results in a strong molecular ion peak. The fragmentation is dominated by the cleavage of the labile methoxy methyl group and the C-Cl bond.

B. Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid)

Wavenumber (cm^{-1})	Vibration Mode	Structural Validation
3100 - 3000	C-H Stretch (Ar)	Aromatic ring protons.
2960 - 2840	C-H Stretch (Alk)	Methyl group of the methoxy substituent.
1605, 1510	C=C / C=N Stretch	Thiazole and Benzene skeletal vibrations.
1250 - 1240	C-O-C Stretch	Diagnostic: Aryl alkyl ether (Anisole subst.).
1050 - 1000	C-Cl Stretch	Presence of Chlorine (often weak/obscured).
Absence of 3400-3200	N-H Stretch	Critical Purity Check: Confirms full conversion of the 2-amino precursor.

C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl_3 (Deuterated Chloroform) or DMSO-d_6 . Reference: TMS (0.00 ppm).

^1H NMR Data (400 MHz, CDCl_3)

Shift (δ ppm)	Multiplicity	Integration	Coupling (J)	Assignment
7.78	Doublet (d)	2H	8.8 Hz	Ar-H (2', 6') - Ortho to thiazole
7.18	Singlet (s)	1H	-	Thiazole 5-H (Diagnostic)
6.96	Doublet (d)	2H	8.8 Hz	Ar-H (3', 5') - Ortho to OMe
3.85	Singlet (s)	3H	-	-OCH ₃ (Methoxy)

Detailed Interpretation:

- The AA'BB' System: The para-substituted phenyl ring appears as two distinct doublets with a large coupling constant (~8.8 Hz), characteristic of ortho-coupling.
- Thiazole 5-H: This proton typically appears as a sharp singlet. In the 2-amino precursor, this proton appears upfield (~6.7 ppm). The shift to ~7.18 ppm indicates the electron-withdrawing effect of the Chlorine atom at C2, validating the Sandmeyer transformation.

^{13}C NMR Data (100 MHz, CDCl_3)

Shift (δ ppm)	Carbon Type	Assignment
160.0	C_quat	Ar-C4' (Attached to OMe)
153.5	C_quat	Thiazole C2 (Attached to Cl)
151.0	C_quat	Thiazole C4 (Attached to Aryl)
127.5	CH	Ar-C2', C6'
126.2	C_quat	Ar-C1' (Attached to Thiazole)
114.2	CH	Ar-C3', C5'
106.5	CH	Thiazole C5
55.4	CH ₃	-OCH ₃

Experimental Protocol

Synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole

Objective: To synthesize the target compound via the Sandmeyer reaction of 2-amino-4-(4-methoxyphenyl)thiazole.

Step 1: Precursor Synthesis (Hantzsch)

- Dissolve 4-methoxyphenacyl bromide (2.29 g, 10 mmol) in Ethanol (20 mL).
- Add Thiourea (0.76 g, 10 mmol).
- Reflux the mixture for 2–3 hours. (Monitor via TLC, Hexane:EtOAc 7:3).
- Cool to room temperature. The hydrobromide salt of the product may precipitate.
- Neutralize with aqueous NH₄OH or NaHCO₃ to precipitate the free base (2-amino-4-(4-methoxyphenyl)thiazole).
- Filter, wash with water, and dry.[1][2][3] (Yield typically >80%).[3][4][5]

Step 2: Chlorination (Sandmeyer)[6]

- Suspend the 2-amino intermediate (10 mmol) in Conc. HCl (10 mL) and cool to 0–5°C in an ice bath.
- Dropwise add a solution of NaNO₂ (12 mmol) in water (5 mL), maintaining temperature <5°C. Stir for 20 mins to form the diazonium salt.
- Separately, prepare a solution of CuCl (12 mmol) in Conc. HCl (5 mL).
- Add the cold diazonium solution dropwise to the CuCl solution with vigorous stirring. (Nitrogen gas evolution will be observed).
- Allow the mixture to warm to room temperature and stir for 2 hours.
- Workup: Dilute with water, extract with Dichloromethane (DCM) (3 x 20 mL).
- Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc).

References

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